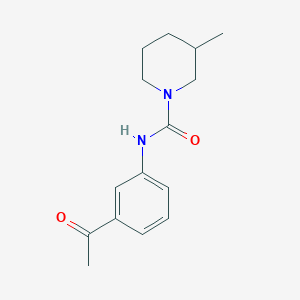
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the class of piperidine derivatives and has a molecular formula of C16H20N2O2. In
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, which reduces the risk of toxicity. However, one limitation is that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not readily soluble in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide may have neuroprotective effects and could potentially slow down the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory effects make it a valuable compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential applications in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-acetylphenylhydrazine with 3-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide as a white crystalline solid with a melting point of 173-175°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-4-8-17(10-11)15(19)16-14-7-3-6-13(9-14)12(2)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISDTHBSNUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






